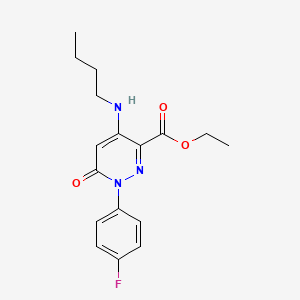

Ethyl 4-(butylamino)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Description

Ethyl 4-(butylamino)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a 4-fluorophenyl group at position 1 and a butylamino substituent at position 4. The 4-fluorophenyl group introduces electron-withdrawing effects, while the butylamino substituent contributes basicity and hydrogen-bonding capacity, distinguishing it from analogs with non-amino substituents.

Properties

IUPAC Name |

ethyl 4-(butylamino)-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN3O3/c1-3-5-10-19-14-11-15(22)21(13-8-6-12(18)7-9-13)20-16(14)17(23)24-4-2/h6-9,11,19H,3-5,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COISGZSKZVINLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=CC(=O)N(N=C1C(=O)OCC)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(butylamino)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Characteristics

- IUPAC Name : this compound

- Molecular Formula : C14H18F N3O3

- Molecular Weight : 295.31 g/mol

The compound features a pyridazine core with various substituents that contribute to its biological activity.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological effects, including:

- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which are essential for mitigating oxidative stress in biological systems.

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains, indicating potential applications in treating infections.

- Cytotoxicity : Preliminary investigations suggest that the compound may exhibit cytotoxic effects on certain cancer cell lines, warranting further exploration for anticancer applications.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the following pathways may be involved:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways, contributing to its cytotoxic and antimicrobial effects.

- Interaction with Cellular Membranes : Its lipophilic nature allows for effective interaction with cellular membranes, potentially disrupting membrane integrity in target cells.

Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Significant DPPH scavenging | |

| Antimicrobial | Active against Gram-positive bacteria | |

| Cytotoxicity | Inhibits growth of cancer cell lines |

Case Study 1: Antioxidant Activity

A study conducted by researchers highlighted the DPPH radical scavenging activity of this compound. The compound was tested at various concentrations, showing a dose-dependent increase in radical scavenging activity. This suggests its potential utility in formulations aimed at reducing oxidative stress-related diseases.

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, the compound was tested against several bacterial strains. Results indicated that it exhibited notable inhibitory effects on Gram-positive bacteria, suggesting a mechanism that could be explored for developing new antibiotics.

Case Study 3: Cytotoxic Effects on Cancer Cells

A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that at higher concentrations, the compound significantly reduced cell viability, indicating its potential as an anticancer agent. Further research is needed to elucidate the underlying mechanisms and optimize its efficacy.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Pyridazine Derivatives

*Estimated based on molecular formula (C₁₈H₂₀FN₃O₃).

†Calculated from molecular formulas in .

Key Observations:

- Polarity and Melting Points: The hydroxyl group in 12d results in a high melting point (220–223°C), whereas the target compound’s butylamino group may lower melting points compared to 12d due to reduced crystallinity.

- Lipophilicity: The butylsulfanyl group in CAS 866009-66-7 enhances lipophilicity compared to the target’s amino group, which may improve membrane permeability but reduce aqueous solubility.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.